Genistein-2',6'-d2
Overview
Description
Genistein-2’,6’-d2 is a deuterated form of genistein, a naturally occurring isoflavone predominantly found in soy products. Genistein is known for its various health benefits, including antioxidant, anti-inflammatory, and anticancer properties . The deuterated form, Genistein-2’,6’-d2, is used in scientific research to study the metabolic pathways and biological effects of genistein with enhanced stability and bioavailability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Genistein-2’,6’-d2 involves the incorporation of deuterium atoms at specific positions in the genistein molecule. One common method is the catalytic hydrogenation of genistein in the presence of deuterium gas. This process typically requires a palladium or platinum catalyst under controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production of Genistein-2’,6’-d2 follows similar synthetic routes but on a larger scale. High-speed counter-current chromatography (HSCCC) bioreactors are often employed for the efficient biotransformation of genistin (the glycoside form of genistein) to genistein, which is then deuterated .
Chemical Reactions Analysis
Types of Reactions
Genistein-2’,6’-d2 undergoes various chemical reactions, including:
Oxidation: Genistein can be oxidized to form quinones and other oxidative products.
Reduction: Reduction reactions can convert genistein to dihydrogenistein.
Substitution: Genistein can undergo substitution reactions, particularly at the hydroxyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents like acetic anhydride and benzoyl chloride are used for acetylation and benzoylation reactions.
Major Products Formed
Oxidation: Quinones and other oxidative derivatives.
Reduction: Dihydrogenistein.
Substitution: Acetylated and benzoylated genistein derivatives.
Scientific Research Applications
Genistein-2’,6’-d2 is extensively used in scientific research due to its enhanced stability and bioavailability. Some key applications include:
Chemistry: Studying the metabolic pathways and chemical transformations of genistein.
Biology: Investigating the biological effects of genistein on cellular processes and gene expression.
Medicine: Exploring the therapeutic potential of genistein in treating various diseases, including cancer, cardiovascular diseases, and neurodegenerative disorders.
Industry: Used in the development of nutraceuticals and functional foods
Mechanism of Action
Genistein-2’,6’-d2 exerts its effects through multiple molecular targets and pathways. It inhibits protein-tyrosine kinase and topoisomerase-II activity, leading to cell cycle arrest and apoptosis in cancer cells. Additionally, genistein interacts with estrogen receptors, modulating the transcription of cell-specific genes and reducing cardiovascular risk .
Comparison with Similar Compounds
Similar Compounds
Daidzein: Another isoflavone found in soy products, structurally similar to genistein but with one less hydroxyl group.
Glycitein: An isoflavone with a methoxy group instead of a hydroxyl group at the 6-position.
Biochanin A: An isoflavone with a methoxy group at the 4’-position
Uniqueness of Genistein-2’,6’-d2
Genistein-2’,6’-d2 is unique due to its deuterium incorporation, which enhances its metabolic stability and bioavailability compared to non-deuterated genistein. This makes it a valuable tool in research for studying the pharmacokinetics and biological effects of genistein .
Biological Activity
Genistein-2',6'-d2 is a deuterated form of genistein, a well-known isoflavonoid primarily derived from soy products. This compound has garnered attention for its diverse biological activities, particularly in cancer therapy, antioxidant properties, and hormonal modulation. This article delves into the biological activity of this compound, highlighting its mechanisms of action, case studies, and relevant research findings.
Genistein exerts its biological effects through various molecular pathways:
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Cell Cycle Regulation and Apoptosis :
- Genistein has been shown to induce apoptosis in cancer cells by modulating several key proteins involved in the apoptotic pathway. It affects the expression of Bcl-2 family proteins (Bcl-2 and Bax), leading to increased mitochondrial release of cytochrome c, which triggers caspase activation and apoptosis .
- In studies involving Hepa1-6 hepatocellular carcinoma cells, genistein demonstrated a concentration-dependent apoptotic effect, indicating its potential as a chemotherapeutic agent .
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Inhibition of Angiogenesis :
- Genistein has dual effects on angiogenesis depending on its concentration. At low concentrations (0.001–1 μM), it promotes endothelial cell tube formation, while at higher concentrations (25–100 μM), it inhibits angiogenesis . This duality suggests that genistein can be utilized to both stimulate and inhibit blood vessel growth in different contexts.
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Antioxidant Properties :
- The antioxidant activity of genistein has been confirmed through various in vitro and in vivo studies. For instance, it was shown to enhance the levels of glutathione and superoxide dismutase in liver cell lines and animal models . This antioxidant capability may contribute to its protective effects against oxidative stress-related diseases.
- Hormonal Modulation :
Case Studies
Several studies have highlighted the biological activity of this compound:
- Cancer Treatment : In a study involving glioblastoma cells (A172, KNS60), genistein treatment resulted in decreased cell growth and increased DNA damage, leading to cell cycle arrest at the G2/M phase . This suggests its potential as an effective therapeutic agent in aggressive cancer types.
- Cardiovascular Health : A clinical trial involving menopausal women showed that genistein supplementation improved endothelial function, as evidenced by enhanced flow-mediated vasodilation . Such findings support its role in promoting cardiovascular health through hormonal modulation.
Research Findings
A comprehensive review of the literature reveals several critical insights into the biological activity of this compound:
Properties
IUPAC Name |
3-(3,5-dideuterio-4-hydroxyphenyl)-5,7-dihydroxychromen-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10O5/c16-9-3-1-8(2-4-9)11-7-20-13-6-10(17)5-12(18)14(13)15(11)19/h1-7,16-18H/i3D,4D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZBJGXHYKVUXJN-NMQOAUCRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=COC3=CC(=CC(=C3C2=O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=CC(=CC(=C1O)[2H])C2=COC3=CC(=CC(=C3C2=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901171372 | |
Record name | 4H-1-Benzopyran-4-one, 5,7-dihydroxy-3-(4-hydroxyphenyl-3,5-d2)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901171372 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
315204-48-9 | |
Record name | 4H-1-Benzopyran-4-one, 5,7-dihydroxy-3-(4-hydroxyphenyl-3,5-d2)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=315204-48-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4H-1-Benzopyran-4-one, 5,7-dihydroxy-3-(4-hydroxyphenyl-3,5-d2)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901171372 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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